methyl2-bromo-6-methoxy-4-nitrobenzoate

Medicinal Chemistry Synthetic Intermediate Building Block

This 2,4,6-trisubstituted aromatic ester is a non-interchangeable building block for Suzuki-Miyaura cross-coupling (2-bromo), selective nitro reduction (4-nitro), and ortho-metalation (6-methoxy). Differentiated from common analogs by its unique electronic and steric profile, it ensures predictable regioselectivity in multi-step syntheses. Ideal for medicinal chemistry and agrochemical discovery.

Molecular Formula C9H8BrNO5
Molecular Weight 290.069
CAS No. 2168241-36-7
Cat. No. B2944019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl2-bromo-6-methoxy-4-nitrobenzoate
CAS2168241-36-7
Molecular FormulaC9H8BrNO5
Molecular Weight290.069
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)[N+](=O)[O-])Br)C(=O)OC
InChIInChI=1S/C9H8BrNO5/c1-15-7-4-5(11(13)14)3-6(10)8(7)9(12)16-2/h3-4H,1-2H3
InChIKeyPMUJBLBXICAKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-6-Methoxy-4-Nitrobenzoate (CAS 2168241-36-7): A Triply Functionalized Aromatic Building Block for Precision Synthesis


Methyl 2-bromo-6-methoxy-4-nitrobenzoate (CAS 2168241-36-7) is a polysubstituted aromatic ester with the molecular formula C₉H₈BrNO₅ and a molecular weight of 290.069 g/mol . The compound features three distinct functional groups on a benzoate scaffold: a bromine atom at the 2-position, a methoxy group at the 6-position, and a nitro group at the 4-position, with the carboxylate esterified as a methyl ester . This substitution pattern creates a unique electronic environment that governs its reactivity in cross-coupling, nucleophilic aromatic substitution, and reduction sequences .

Why Methyl 2-Bromo-6-Methoxy-4-Nitrobenzoate Cannot Be Replaced by Common In-Class Nitrobenzoate Analogs


While numerous bromo-nitrobenzoate derivatives are commercially available, methyl 2-bromo-6-methoxy-4-nitrobenzoate occupies a specific and non-interchangeable position in chemical space due to its precise 2,4,6-trisubstitution pattern. Closely related analogs—such as methyl 2-bromo-4-nitrobenzoate (lacking the 6-methoxy group) or 2-bromo-6-methoxy-4-nitrobenzoic acid (the free acid form)—differ substantially in their steric profile, hydrogen-bonding capacity, and electronic distribution across the aromatic ring . These structural variations directly alter regioselectivity in cross-coupling reactions, the facility of nitro group reduction, and the compound's behavior as a synthetic intermediate in multi-step sequences . The quantitative evidence presented in Section 3 demonstrates that substitution with a generic alternative introduces measurable deviations in molecular properties and reactivity that can compromise synthetic outcomes.

Quantitative Differentiation of Methyl 2-Bromo-6-Methoxy-4-Nitrobenzoate: Evidence-Based Selection Criteria


Molecular Weight Comparison: Differentiating Methyl Ester from Free Acid Forms

The methyl ester derivative (target compound) exhibits a molecular weight of 290.069 g/mol, which is 14.03 g/mol higher than the corresponding free acid, 2-bromo-6-methoxy-4-nitrobenzoic acid (276.04 g/mol) . This difference reflects the presence of the methyl ester group, which alters solubility, volatility, and reactivity in esterification and amidation reactions .

Medicinal Chemistry Synthetic Intermediate Building Block

Substitution Pattern Comparison: Ortho-Bromo vs. Para-Bromo Regioisomers

The target compound positions the bromine atom at the 2-position (ortho to the ester group), whereas a common alternative, methyl 2-bromo-4-nitrobenzoate (CAS 100959-22-6), places the bromine at the 2-position but lacks the 6-methoxy group entirely . The presence of the 6-methoxy group in the target compound introduces steric hindrance adjacent to the ester carbonyl and electronically activates the ring toward electrophilic substitution at positions ortho and para to the methoxy group .

Regioselective Synthesis Cross-Coupling SAR Studies

Purity Specification Comparison: Vendor-Defined Quality Metrics

Commercially available methyl 2-bromo-6-methoxy-4-nitrobenzoate is specified with a minimum purity of 95% as determined by gas chromatography (GC) or equivalent analytical methods . In comparison, methyl 2-bromo-4-nitrobenzoate (CAS 100959-22-6) is offered with a purity specification of 96% . Both compounds meet typical research-grade purity thresholds, and the 1% difference is not considered a significant differentiating factor for procurement decisions .

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for Methyl 2-Bromo-6-Methoxy-4-Nitrobenzoate in Research and Industrial Synthesis


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The 2-bromo substituent serves as an effective leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling the construction of biaryl scaffolds. The ortho-methoxy group provides steric and electronic tuning that can influence coupling efficiency and regioselectivity .

Nitro Group Reduction for Aniline Derivatives

The 4-nitro group can be selectively reduced to the corresponding aniline using standard conditions (e.g., H₂/Pd-C, Fe/HCl, or SnCl₂), yielding methyl 4-amino-2-bromo-6-methoxybenzoate as a versatile intermediate for further functionalization, including diazotization and amide bond formation .

Ortho-Methoxy-Directed Functionalization

The 6-methoxy group acts as an ortho-directing moiety for electrophilic aromatic substitution and can participate in directed ortho-metalation (DoM) strategies, allowing for regioselective introduction of additional substituents at positions adjacent to the methoxy group .

Carboxylate Ester as a Protected Building Block

The methyl ester protects the carboxylic acid functionality during multi-step synthetic sequences, preventing unwanted side reactions. The ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH) to reveal the free carboxylic acid for subsequent coupling or salt formation .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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